![molecular formula C15H14ClN3O2 B5302880 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide, also known as CM-272, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The dysregulation of CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegeneration. Therefore, CM-272 has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide binds to the ATP-binding site of CK2 and inhibits its kinase activity. CK2 has multiple substrates, including transcription factors, signaling molecules, and structural proteins. Therefore, the inhibition of CK2 activity by 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide can affect multiple cellular processes, including gene expression, protein synthesis, and cytoskeletal dynamics. The specific downstream effects of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide depend on the context of the cell type and disease condition.
Biochemical and Physiological Effects
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspases, which cleave various cellular proteins and lead to cell death. In addition, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has also been shown to inhibit the NF-κB pathway, a key regulator of inflammation and immune response. This can lead to the suppression of cytokine production and the inhibition of inflammatory cell infiltration. Furthermore, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. This allows for the precise modulation of CK2 activity in cells and animal models. In addition, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. This makes it suitable for in vivo studies and potential clinical applications. However, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide also has some limitations, including its potential off-target effects and toxicity. Therefore, careful dose optimization and toxicity testing are necessary for its safe and effective use.
Orientations Futures
There are several future directions for the study of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide. First, further research is needed to elucidate the specific downstream effects of CK2 inhibition by 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide in different cell types and disease conditions. This can provide insights into the molecular mechanisms of CK2 dysregulation and identify potential biomarkers for disease diagnosis and prognosis. Second, the combination of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide with other therapeutic agents, such as chemotherapy or immunotherapy, can enhance its efficacy and reduce potential side effects. Third, the development of more potent and selective CK2 inhibitors can provide more options for therapeutic intervention. Finally, the translation of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide to clinical trials can provide a potential new treatment option for cancer, inflammation, and neurodegeneration.
Méthodes De Synthèse
The synthesis of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide involves several steps, including the coupling of 3-chloro-2-methyl aniline with 2-nitrobenzoic acid, reduction of the nitro group to an amino group, and coupling of the resulting amine with benzoyl chloride. The final product is obtained through the deprotection of the amide group using trifluoroacetic acid. The synthesis of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer, CK2 has been shown to promote tumor growth and survival by regulating multiple signaling pathways. 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has also been studied for its potential anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
2-[(3-chloro-2-methylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-11(16)6-4-8-12(9)18-15(21)19-13-7-3-2-5-10(13)14(17)20/h2-8H,1H3,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZDGAULUIAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-2-methylphenyl)carbamoylamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)
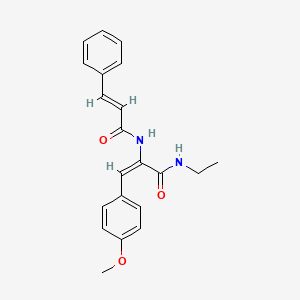
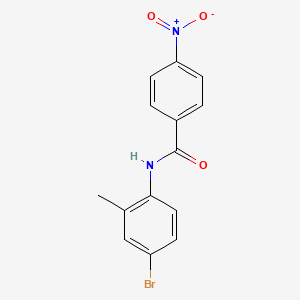
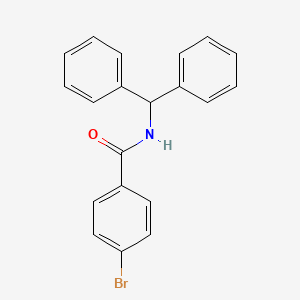
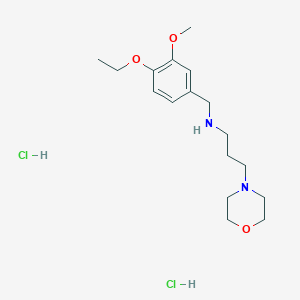

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
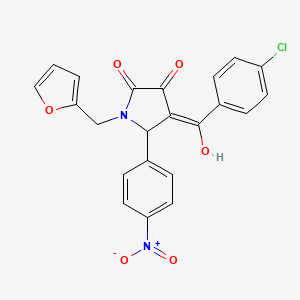
![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)